

An In-depth Technical Guide to Leucrose as a Functional Food Ingredient

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Compound of Interest

Compound Name: *Leucrose*

Cat. No.: *B1674814*

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Introduction

Leucrose, a structural isomer of sucrose, is emerging as a significant functional food ingredient with promising applications in health and nutrition. Chemically known as α -D-glucopyranosyl-(1 \rightarrow 5)-D-fructopyranose, its unique glycosidic bond distinguishes it from sucrose [α -D-glucopyranosyl-(1 \rightarrow 2)- β -D-fructofuranoside].[1] This structural difference is the primary determinant of its distinct physiological and metabolic properties.[1] While sucrose is rapidly hydrolyzed in the small intestine, **leucrose** undergoes a much slower enzymatic cleavage, leading to a lower glycemic and insulinemic response.[2] Furthermore, it exhibits non-cariogenic and potential prebiotic properties, making it a compelling alternative to traditional sweeteners for the food and pharmaceutical industries.[3][4]

This technical guide provides a comprehensive overview of **leucrose**, detailing its synthesis, physicochemical properties, physiological effects, and the experimental methodologies used to substantiate these claims.

Enzymatic Synthesis and Physicochemical Properties

Leucrose is not typically found in large quantities in nature but can be efficiently produced through enzymatic synthesis.

Enzymatic Synthesis

The primary method for **leucrose** production is the enzymatic transglycosylation of sucrose. This process utilizes the enzyme dextranucrase (α -(1 \rightarrow 6)-glucosyl transferase), which is typically produced by culturing *Leuconostoc mesenteroides* bacteria. The enzyme catalyzes the transfer of the glucosyl moiety from sucrose to an acceptor molecule. In the presence of high concentrations of fructose, fructose acts as the acceptor, leading to the formation of the α -1,5-glycosidic bond characteristic of **leucrose**.

The reaction can achieve a conversion rate of 85-95% of the initial sucrose. Subsequent purification steps, such as column chromatography and ultrafiltration, are necessary to separate **leucrose** from residual sucrose, fructose, and by-products like dextrans and iso-malto-oligosaccharides, achieving a purity of over 99%.

Physicochemical Properties

Leucrose is a white, crystalline powder with properties that make it suitable for various food applications. Its sweetening power is approximately 40-50% that of sucrose, varying with temperature and concentration. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Leucrose**

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₂ O ₁₁	
Molecular Weight	342.30 g/mol	
CAS Number	7158-70-5	
Melting Point	156-158°C	
Solubility (at 30°C)	64%	
Relative Sweetness	40-50% of sucrose	
Caloric Value	~4 kcal/g (17 kJ/g)	
Structure	α -D-glucopyranosyl-(1 \rightarrow 5)-D-fructopyranose	

Physiological Effects and Functional Properties

The unique α -1,5 linkage in **leucrose** is resistant to rapid hydrolysis by human digestive enzymes, which underpins its primary functional benefits.

Low Glycemic and Insulinemic Response

Unlike sucrose, which is quickly broken down into glucose and fructose, **leucrose** is hydrolyzed more slowly by α -glucosidases in the small intestine. Studies have shown that the cleavage rate of **leucrose** by human digestive carbohydrases is significantly lower than that of sucrose (63%) and maltose (31%). This slower digestion and subsequent absorption of its constituent monosaccharides result in a blunted postprandial blood glucose and insulin response.

Human studies have demonstrated that oral administration of **leucrose** leads to lower blood glucose profiles compared to an equivalent dose of sucrose, while insulin and C-peptide profiles remained unaltered in one study. This characteristic makes **leucrose** a suitable sweetener for individuals seeking to manage blood sugar levels, including those with metabolic disorders.

Table 2: Comparative Hydrolysis and Glycemic Data

Parameter	Leucrose	Sucrose	Reference(s)
In Vitro Cleavage Rate (vs. Maltose)	31%	-	
In Vitro Cleavage Rate (vs. Sucrose)	63%	100%	
Blood Glucose Profile (Human)	Lower peak	Higher peak	

Anti-Cariogenic Properties

Dental caries are largely driven by the fermentation of sugars like sucrose by oral bacteria (e.g., *Streptococcus mutans*), which produces acids that demineralize tooth enamel. **Leucrose** is considered non-cariogenic for several key reasons:

- **Reduced Acid Production:** Oral bacteria, including *S. mutans*, *Lactobacillus casei*, and *Actinomyces viscosus*, produce essentially no acid when incubated with **leucrose**.
- **Inhibition of Sucrose Metabolism:** **Leucrose** acts as a competitive inhibitor of acid formation from sucrose by *S. mutans*. It also significantly inhibits the uptake of sucrose by these bacteria.
- **No Glucan Formation:** **Leucrose** does not serve as a substrate for glucosyltransferases, the enzymes used by *S. mutans* to produce adhesive extracellular polysaccharides (glucans) from sucrose. These glucans are critical for the formation of cariogenic dental plaque.

In vivo studies confirm these findings. In animal models, rats fed a diet containing 30% **leucrose** had caries scores that were not significantly different from a starch-fed group and were dramatically lower than a sucrose-fed group. Furthermore, human pH telemetry studies showed that consumption of **leucrose** did not cause dental plaque pH to drop below the critical value of 5.7, earning it a "safe for teeth" designation.

Prebiotic Potential and Gut Health

While **leucrose** is largely digested in the small intestine, its slower rate of hydrolysis suggests a portion may reach the colon, where it can be fermented by the gut microbiota. This fermentation can selectively stimulate the growth and activity of beneficial bacteria, such as *Bifidobacterium* and *Lactobacillus*, thus exerting a prebiotic effect. The fermentation of such substrates typically leads to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are crucial for colon health and have systemic anti-inflammatory effects.

Additionally, studies in high-fat diet-induced obese mice have shown that **leucrose** supplementation can suppress hepatic fat accumulation. This effect is achieved by regulating the expression of genes involved in hepatic lipogenesis (e.g., *Pparg*, *Srebf1*) and fat oxidation (e.g., *Cpt1a*).

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the functional properties of **leucrose**.

Protocol: Enzymatic Synthesis of Leucrose

This protocol is based on the principles described in patent literature for dextransucrase-mediated synthesis.

- **Enzyme Preparation:** Culture *Leuconostoc mesenteroides* in a sucrose-based medium to induce the production of extracellular dextransucrase. Isolate the enzyme from the culture supernatant.
- **Reaction Setup:** Prepare a reaction vessel with an aqueous solution of the dextransucrase enzyme at a controlled pH (e.g., 5.4) and temperature (e.g., 25°C / 298 K).
- **Substrate Addition:** Dissolve a high concentration of crystalline fructose in the enzyme solution. The molar ratio of fructose to enzyme activity is critical (e.g., >300 mmoles fructose per 1,000 I.U. of enzyme).
- **Sucrose Infusion:** Slowly pump an aqueous sucrose solution into the reaction vessel over an extended period (e.g., 70 hours). This controlled addition maintains a high fructose-to-sucrose ratio, favoring **leucrose** synthesis over dextran polymerization.
- **Monitoring:** Monitor the reaction progress by measuring the disappearance of sucrose and the appearance of **leucrose** using High-Performance Liquid Chromatography (HPLC).
- **Purification:** Once the reaction is complete (sucrose content <1%), terminate the reaction and purify the **leucrose** from the mixture using chromatographic techniques to separate it from fructose, glucose, and oligosaccharide by-products.

Protocol: In Vitro Dental Plaque Acid Production Assay

This protocol assesses the non-cariogenic potential of **leucrose**.

- **Plaque Collection:** Collect dental plaque samples from human volunteers who have refrained from oral hygiene for 24-48 hours.
- **Suspension Preparation:** Pool the plaque samples and suspend them in a buffered saline solution.

- Incubation: Aliquot the plaque suspension into separate tubes. Add solutions of the test sugars (**leucrose**, sucrose as a positive control, and a no-sugar negative control) to the tubes to a final concentration (e.g., 1% w/v).
- pH Monitoring: Incubate the mixtures at 37°C. Measure the pH of each suspension at regular intervals (e.g., 0, 10, 20, 30, 60, 120 minutes) using a calibrated pH meter.
- Data Analysis: Plot the pH drop over time for each substrate. A significant drop in pH below 5.7 for sucrose and a minimal change for **leucrose** indicates non-cariogenic potential.

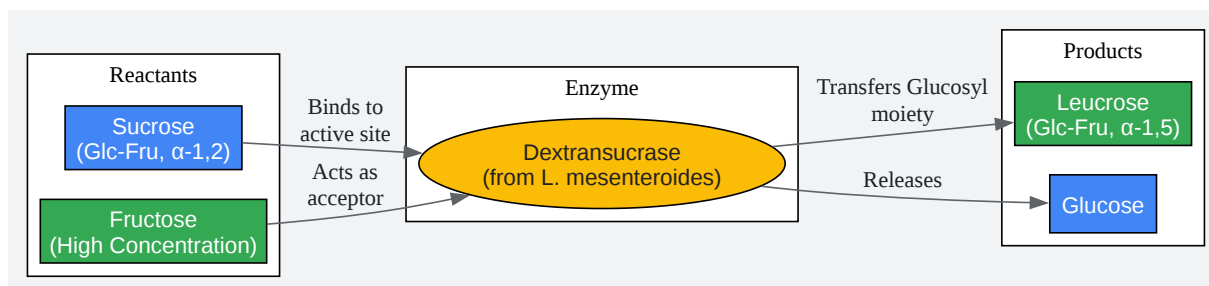
Protocol: In Vitro Fecal Fermentation for Prebiotic Effect

This protocol evaluates the impact of **leucrose** on gut microbiota composition and activity.

- Fecal Slurry Preparation: Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months. Homogenize the samples in an anaerobic buffered medium to create a fecal slurry (e.g., 10% w/v).
- Fermentation Setup: In an anaerobic chamber, dispense the fecal slurry into batch culture vessels. Add the test substrate (**leucrose**), a positive control (e.g., inulin), and a negative control (no substrate).
- Incubation: Incubate the vessels at 37°C for a defined period (e.g., 0, 12, 24, 48 hours).
- Sampling and Analysis: At each time point, collect samples for analysis.
 - SCFA Analysis: Measure the concentrations of acetate, propionate, and butyrate using Gas Chromatography (GC).
 - Microbial Composition: Extract microbial DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the relative abundance of bacterial genera, particularly Bifidobacterium and Lactobacillus.
- Data Interpretation: An increase in the relative abundance of beneficial bacteria and elevated production of SCFAs in the **leucrose**-containing vessels compared to the negative control indicates a prebiotic effect.

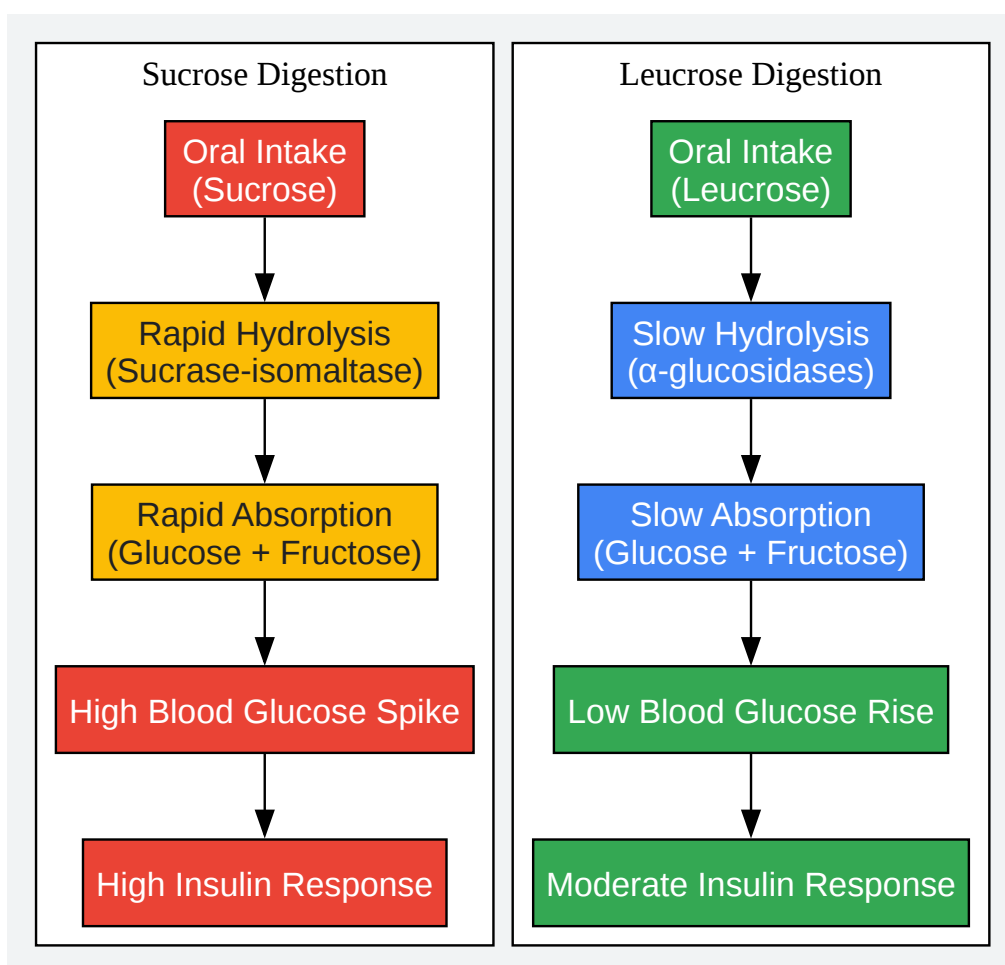
Visualizations: Workflows and Mechanisms

Diagrams created using DOT language to illustrate key processes.



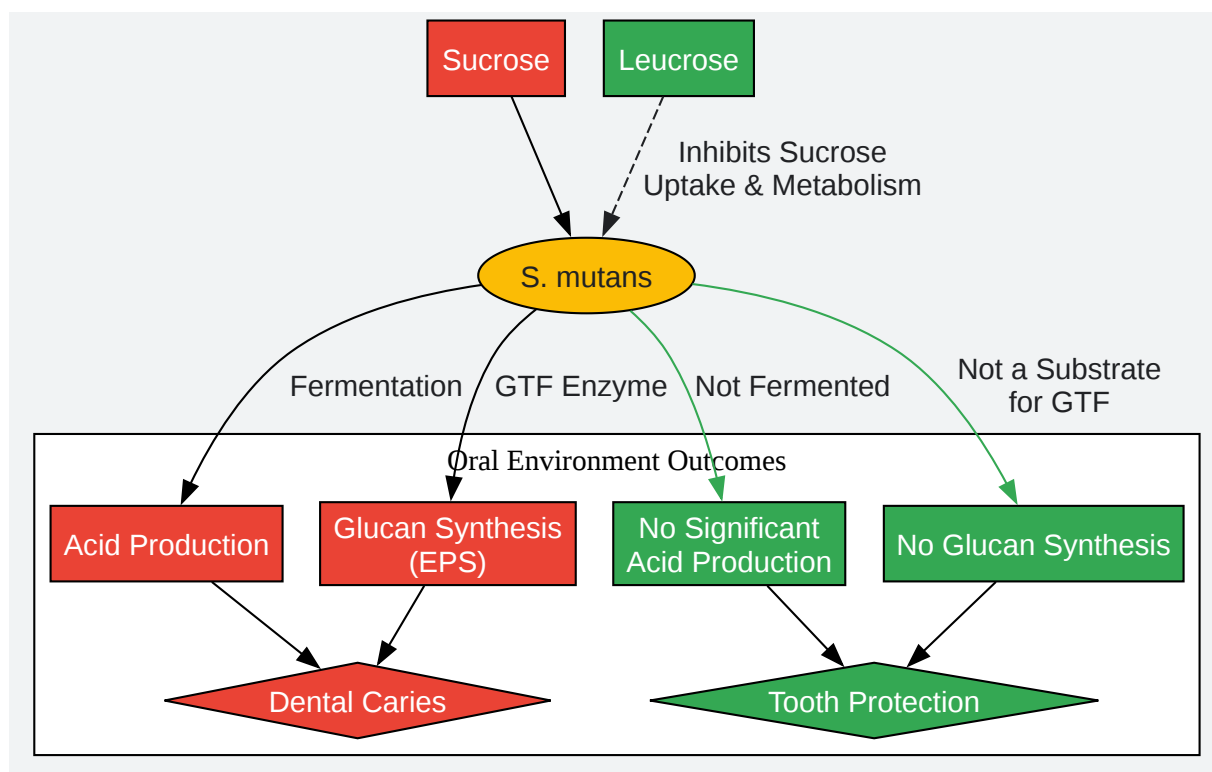
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Caption: Enzymatic synthesis of **leucrose** from sucrose and fructose.



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Caption: Comparison of glyceimic response pathways for sucrose and **leucrose**.

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Caption: Anti-cariogenic mechanisms of **leucrose** compared to sucrose.

Conclusion and Future Directions

Leucrose presents a compelling profile as a functional food ingredient. Its enzymatic synthesis is well-established, and its physicochemical properties are suitable for broad food applications. The core benefits—a low glyceimic impact and proven non-cariogenic properties—are well-supported by scientific evidence. The potential for **leucrose** to positively modulate the gut microbiome and improve metabolic health markers opens exciting avenues for future research and development.

For drug development professionals, **leucrose** could be explored as an excipient in oral formulations, particularly for diabetic patients, or as a component in medical foods designed to support metabolic health. Further clinical trials are warranted to fully elucidate its long-term effects on gut microbiota, SCFA production, and its impact on metabolic syndrome indicators in human populations. Continued investigation into its signaling pathways, particularly in relation to hepatic lipid metabolism, will be crucial for substantiating its role in advanced nutritional therapies.

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